molecular formula C5H2N2O2S B13021453 4-Nitrothiophene-3-carbonitrile

4-Nitrothiophene-3-carbonitrile

Cat. No.: B13021453
M. Wt: 154.15 g/mol
InChI Key: GLMNQSGQOFYRJY-UHFFFAOYSA-N
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Description

4-Nitrothiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a nitro group at the 4-position and a cyano group at the 3-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-nitrothiophene with cyanogen bromide under basic conditions .

Industrial Production Methods: Industrial production methods for 4-Nitrothiophene-3-carbonitrile often involve large-scale nitration and cyanation reactions. These processes are optimized for yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrothiophene-3-carbonitrile is primarily related to its ability to interact with biological molecules through its nitro and cyano groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

    4-Nitrothiophene-2-carbonitrile: Similar structure but with the cyano group at the 2-position.

    5-Nitrothiophene-3-carbonitrile: Similar structure but with the nitro group at the 5-position.

    2-Amino-4,5-dihydrothiophene-3-carbonitrile: Contains an amino group instead of a nitro group.

Uniqueness: 4-Nitrothiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and cyano groups in specific positions allows for targeted interactions in synthetic and biological applications .

Properties

IUPAC Name

4-nitrothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-1-4-2-10-3-5(4)7(8)9/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMNQSGQOFYRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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